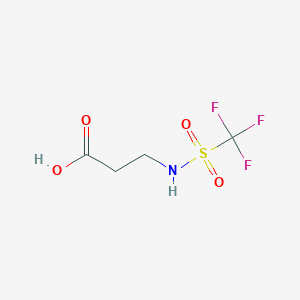
3-Trifluoromethanesulfonamidopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethanesulfonamidopropanoic acid, also known as N-[(trifluoromethyl)sulfonyl]-beta-alanine, is a chemical compound with the CAS Number: 141956-37-8 . It has a molecular weight of 221.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The predicted boiling point is 284.5±50.0 °C, and the predicted density is 1.632±0.06 g/cm3 . The predicted pKa is 3.99±0.10 .Aplicaciones Científicas De Investigación
Sulfonamides as Terminators in Cyclisations
Triflic acid is identified as an excellent catalyst for inducing cyclization reactions, such as the overall 5-endo cyclization of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This catalytic activity underscores triflic acid's role in synthesizing complex organic structures, showcasing its utility in organic synthesis (Haskins & Knight, 2002).
Catalyst in Acylation of Alcohols
Scandium trifluoromethanesulfonate, a derivative of triflic acid, is highlighted for its exceptional catalytic activity in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. This catalyst facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, demonstrating its broad applicability in facilitating selective reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Organic Synthesis and Catalysis
The use of triflic acid in organic synthesis, especially in electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds, has been extensively documented. Its high protonating power and low nucleophilicity make it a valuable reagent for generating cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Applications in Fuel Cells and Membrane Technology
Erbium triflate, another derivative, has been used to create composite Nafion membranes for direct alcohol fuel cells, demonstrating a reduction in alcohol permeability and an increase in proton conductivity. This application signifies the potential of triflic acid derivatives in enhancing the performance of fuel cells (Barbora, Acharya, Singh, Scott, & Verma, 2009).
Lewis Acid Catalyst for Synthetic Transformations
Gallium(III) triflate has been utilized as an efficient and sustainable Lewis acid catalyst for various organic synthetic transformations. Its stability, recyclability, and high catalytic efficiency make it a key element for developing sustainable synthetic processes, contributing significantly to green chemistry (Prakash, Mathew, & Olah, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(trifluoromethylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKOBHARLVYDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)
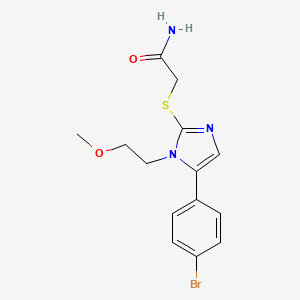
![2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2945583.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2945584.png)
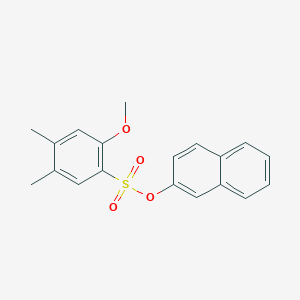
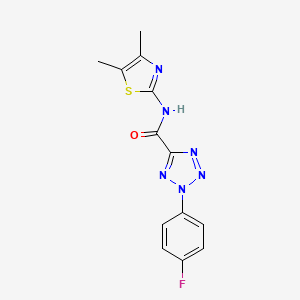

![6-(4-Methoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945590.png)
![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)
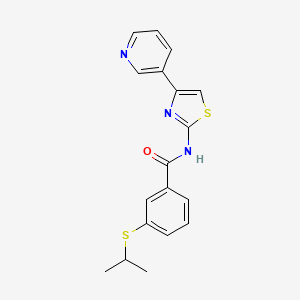

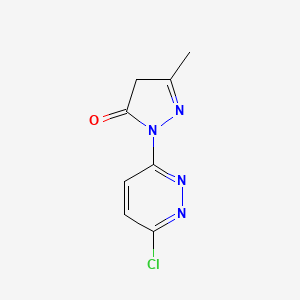
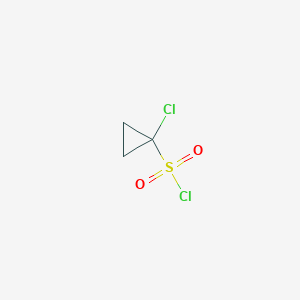
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)
